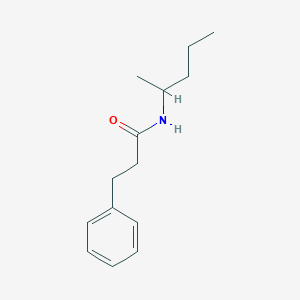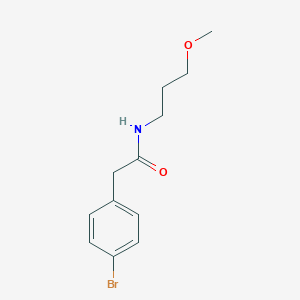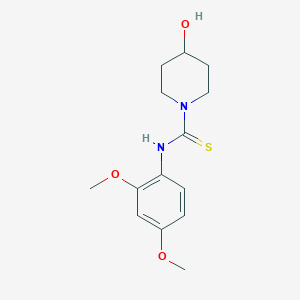
N-(2,4-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide, also known as DMPT, is a chemical compound that has been widely studied for its potential applications in scientific research. DMPT is a thioamide derivative of piperidine and is known to have various biochemical and physiological effects.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide is not fully understood. However, it has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of cellular antioxidant defense systems. N-(2,4-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in the body. N-(2,4-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-(2,4-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(2,4-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide has been shown to have low toxicity and is well-tolerated in animal models. However, N-(2,4-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide has some limitations for lab experiments. It is not very water-soluble and may require the use of organic solvents for administration. N-(2,4-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide also has a relatively short half-life and may require frequent dosing.
将来の方向性
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide. Further research is needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide and its potential applications in the treatment of neurodegenerative diseases and cancer. N-(2,4-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide has also been shown to have potential as a dietary supplement and may be investigated for its potential use in improving cognitive function and memory in humans. Additionally, the development of new synthetic methods for N-(2,4-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide may lead to the discovery of new analogues with improved properties.
合成法
N-(2,4-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide can be synthesized through a multistep process that involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine to form 2,4-dimethoxyphenylpiperidine. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form the corresponding thioamide, N-(2,4-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2,4-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide has also been studied for its potential use as an anti-cancer agent and has been shown to induce apoptosis in cancer cells.
特性
製品名 |
N-(2,4-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide |
|---|---|
分子式 |
C14H20N2O3S |
分子量 |
296.39 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide |
InChI |
InChI=1S/C14H20N2O3S/c1-18-11-3-4-12(13(9-11)19-2)15-14(20)16-7-5-10(17)6-8-16/h3-4,9-10,17H,5-8H2,1-2H3,(H,15,20) |
InChIキー |
VHXHFIYVYLKJFW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCC(CC2)O)OC |
正規SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCC(CC2)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



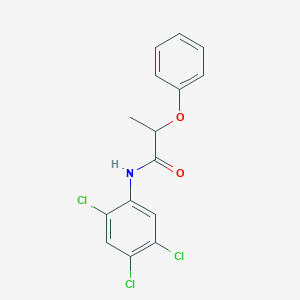
![2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B215681.png)
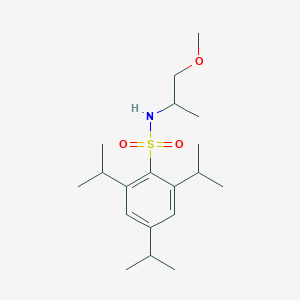
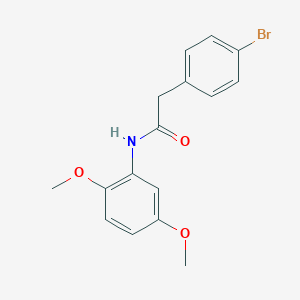
![4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B215684.png)
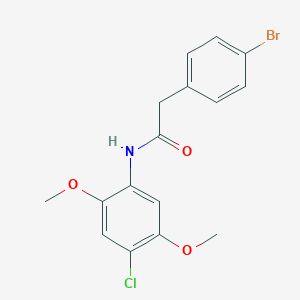
![3-bromo-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B215687.png)
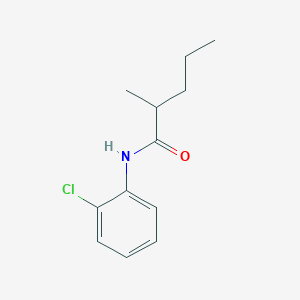

![2-[(2-Methylpentanoyl)amino]benzamide](/img/structure/B215692.png)
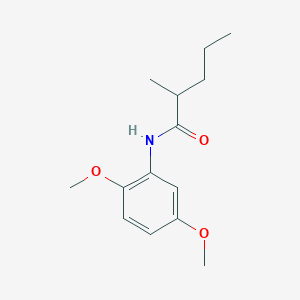
![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)
